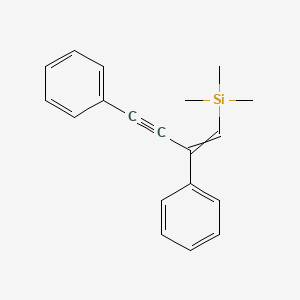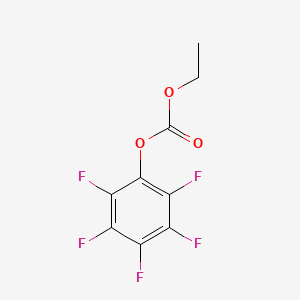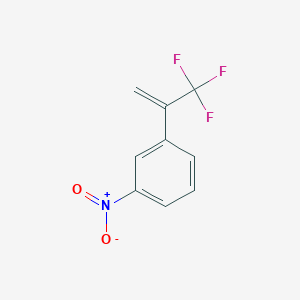
1-Nitro-3-(3,3,3-trifluoroprop-1-en-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-3-(3,3,3-trifluoroprop-1-en-2-yl)benzene is an organic compound with the molecular formula C9H6F3NO2 and a molecular weight of 217.145 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a trifluoropropenyl group (-CF3) attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Nitro-3-(3,3,3-trifluoroprop-1-en-2-yl)benzene can be synthesized through the reaction of 1-iodo-3-nitrobenzene with 2-bromo-3,3,3-trifluoropropene . The reaction typically involves the use of a palladium catalyst and a base such as potassium carbonate. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automation can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Nitro-3-(3,3,3-trifluoroprop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoropropenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and a suitable solvent such as ethanol.
Substitution: Nucleophiles like amines or thiols, and a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 1-Amino-3-(3,3,3-trifluoroprop-1-en-2-yl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Aplicaciones Científicas De Investigación
1-Nitro-3-(3,3,3-trifluoroprop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Nitro-3-(3,3,3-trifluoroprop-1-en-2-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoropropenyl group can influence the compound’s lipophilicity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Nitro-3-(3,3,3-trifluoroprop-1-ynyl)benzene : Similar structure but with a triple bond instead of a double bond.
- 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene : Contains additional chlorine atoms on the benzene ring.
- 3-(3,3,3-Trifluoroprop-1-en-2-yl)furans : Furans with a similar trifluoropropenyl group.
Uniqueness
1-Nitro-3-(3,3,3-trifluoroprop-1-en-2-yl)benzene is unique due to its combination of a nitro group and a trifluoropropenyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
136476-19-2 |
|---|---|
Fórmula molecular |
C9H6F3NO2 |
Peso molecular |
217.14 g/mol |
Nombre IUPAC |
1-nitro-3-(3,3,3-trifluoroprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C9H6F3NO2/c1-6(9(10,11)12)7-3-2-4-8(5-7)13(14)15/h2-5H,1H2 |
Clave InChI |
BOXWWFCXCCQRFT-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC(=CC=C1)[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


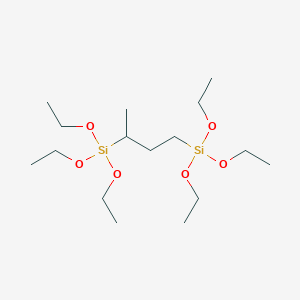
![9-Decyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14262762.png)
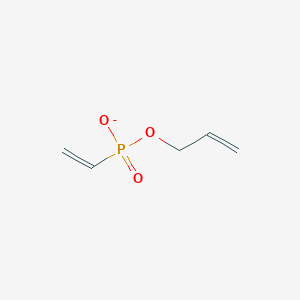

![2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol](/img/structure/B14262787.png)
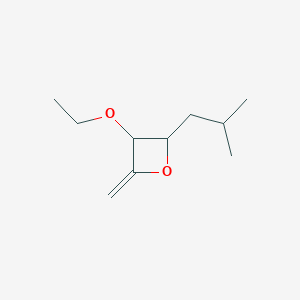
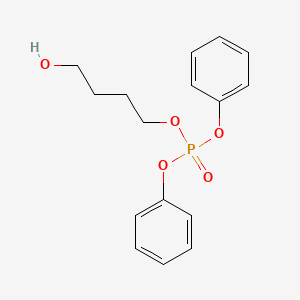
![1-Propyl-7H-benzo[C]carbazole](/img/structure/B14262799.png)
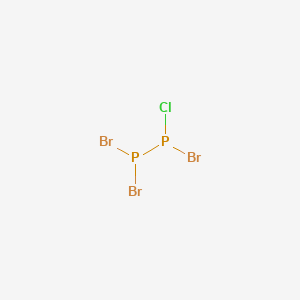
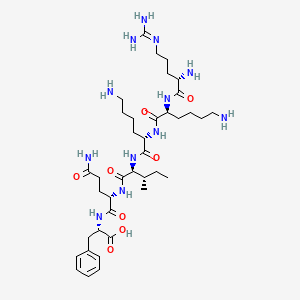
![4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal](/img/structure/B14262819.png)
